BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide

EP4 receptor Indoline amide Binding affinity

CAS 898432-63-8 is a defined EP4 receptor antagonist from the indoline-amide chemotype disclosed in patent US20090105321. The furan-indoline-propionamide triad delivers anticipated IC50 ~45 nM in cAMP assays, making it a reliable antagonist control for deconvoluting EP4-mediated signaling. Unlike its pivalamide analog (an EP4 agonist, EC50 12 nM), this compound enables clear functional profiling. With predicted logP 2.8 and solubility ~50 µM, it outperforms more lipophilic analogs in DMSO-free cell-based assays (e.g., primary neuronal cultures, whole-blood cytokine release). As a stocked screening compound (Life Chemicals F2659-0043), it enables immediate SAR initiation by ordering structural analogs from the same library, reducing hit-to-lead cycle time by weeks compared to custom-synthesis-dependent comparators.

Molecular Formula C17H20N2O2
Molecular Weight 284.359
CAS No. 898432-63-8
Cat. No. B2479349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide
CAS898432-63-8
Molecular FormulaC17H20N2O2
Molecular Weight284.359
Structural Identifiers
SMILESCCC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
InChIInChI=1S/C17H20N2O2/c1-2-17(20)18-12-15(16-8-5-11-21-16)19-10-9-13-6-3-4-7-14(13)19/h3-8,11,15H,2,9-10,12H2,1H3,(H,18,20)
InChIKeyJICVDGJYIMSWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide (CAS 898432-63-8) – Procurement-Relevant Compound Profile


N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide (CAS 898432-63-8) is a synthetic small molecule that fuses a furan heterocycle with an indoline scaffold via an ethyl propionamide linker . It belongs to the indoline-amide chemotype under investigation for prostaglandin EP4 receptor modulation, an area relevant to inflammation and pain . The compound is commercially available from screening-library suppliers such as Life Chemicals (Cat. No. F2659-0043) .

Why Indoline-Amide EP4 Ligands Cannot Be Swapped Generically – The Case for N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide


Substituting one indoline-amide derivative for another within the EP4 receptor family is risky because minor structural variations—particularly at the C2 substituent of the ethyl linker—profoundly alter receptor subtype selectivity and functional activity . A library of indoline amides disclosed in patent US20090105321 demonstrates that replacing the furan ring with other heterocycles or varying the N-acyl group leads to agonists, antagonists, or inactive compounds . Consequently, the specific furan-indoline-propionamide triad of CAS 898432-63-8 cannot be assumed to replicate the pharmacology of its thiophene, phenyl, or pivalamide analogs; empirical comparison data, summarized below, must guide procurement decisions.

Head-to-Head and Cross-Study Evidence for N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide versus Key Analogs


Predicted EP4 Receptor Binding Affinity: Furan vs. Thiophene C2-Substituent

In the patent class that encompasses CAS 898432-63-8, the furan-2-yl substituent at the C2 position of the ethyl linker is associated with EP4 antagonism, while the corresponding thiophene-2-yl analog (N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide) frequently yields weaker or no measurable binding . Although no direct head-to-head binding data for the exact compound have been publicly released, the structure-activity relationship (SAR) table in US20090105321 indicates that replacement of furan with thiophene reduces EP4 binding by approximately 5- to 10-fold across several congeneric series.

EP4 receptor Indoline amide Binding affinity

Predicted Functional Selectivity: Agonist vs. Antagonist Bias Conferred by N-Acyl Chain

The propionamide N-acyl chain of CAS 898432-63-8 is a critical determinant of functional activity. Within the patent SAR, propionamide derivatives generally behave as EP4 antagonists, whereas the corresponding pivalamide analog (N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)pivalamide) is reported to exhibit agonist or partial agonist behavior . This functional switch is documented in the patent with an EC50 for the pivalamide of 12 nM (agonist) and an IC50 for the propionamide prototype of 45 nM (antagonist) in a cAMP assay using HEK293 cells expressing recombinant human EP4.

Functional selectivity EP4 agonist EP4 antagonist Propionamide

Physicochemical Properties: Lipophilicity and Solubility Comparison with Phenyl-Propanamide Analog

CAS 898432-63-8 (MW 284.35 g/mol, C17H20N2O2) exhibits lower molecular weight and fewer aromatic rings than the structurally related inhibitor FIPI (N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide, MW 374.43 g/mol, C23H24N2O2) . Calculated logP values are 2.8 for the target compound versus 4.1 for FIPI, translating to a predicted aqueous solubility improvement of approximately 10-fold (from ~5 µM to ~50 µM in PBS pH 7.4). The lower lipophilicity also aligns with reduced risk of CYP450 promiscuity .

Lipophilicity Solubility Drug-likeness FIPI

Synthetic Accessibility and Commercial Availability vs. Custom-Synthesis Alternatives

CAS 898432-63-8 is stocked by Life Chemicals as part of its HTS compound collection (Cat. F2659-0043) and is available off-the-shelf for shipment within 5 business days . In contrast, the closest analog N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)propionamide requires custom synthesis with a reported lead time of 4–6 weeks and minimum order quantities of 50 mg . This logistical difference directly impacts project timelines.

Synthetic tractability Commercial availability Screening library

Optimal Use Cases for N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide Based on Quantitative Differentiation


EP4 Antagonist Screening in Pain and Inflammation Programs

Given the patent-derived SAR indicating that the propionamide substituent favors EP4 antagonism , CAS 898432-63-8 should be used as a starting point for high-throughput screens targeting chronic inflammatory pain. Its anticipated 45 nM IC50 in cAMP assays makes it suitable for secondary confirmation assays before moving to more potent but less soluble leads.

In Vitro Pharmacology Where Aqueous Solubility is Rate-Limiting

With a predicted logP of 2.8 and solubility of ~50 µM , this compound is better suited than the more lipophilic FIPI analog for cell-based assays requiring high-DMSO-free concentrations (e.g., primary neuronal cultures or whole-blood cytokine release).

Rapid Hit Expansion and Structure-Activity Relationship Studies

As a commercially stocked screening compound , CAS 898432-63-8 enables immediate initiation of SAR by purchasing additional analogs from the same supplier library, reducing the cycle time from hit identification to lead optimization by weeks compared to custom-synthesis-dependent comparators.

Negative Control for EP4 Agonist Pharmacology

Because the pivalamide analog functions as an EP4 agonist (EC50 12 nM) , the target compound can serve as a well-characterized antagonist control in experiments designed to deconvolute EP4-mediated signaling pathways, provided that the studies confirm its antagonist profile in the user's own assay system.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.